2-Methoxyethyl 2-hydroxypropanoate
Overview
Description
NSC 406178: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of NSC 406178 involves several synthetic routes. These routes typically include the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical structure is obtained. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: : Industrial production of NSC 406178 often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: : NSC 406178 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution Reactions: Halogenation or alkylation reactions may involve reagents like halogens or alkyl halides under specific conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different functional groups, while substitution reactions can introduce various substituents into the compound’s structure.
Scientific Research Applications
Chemistry: : NSC 406178 is used as a reagent in organic synthesis, helping to create complex molecules for research and industrial purposes.
Biology: : In biological research, NSC 406178 is studied for its potential effects on cellular processes and its ability to interact with biological molecules.
Medicine: : The compound is investigated for its potential therapeutic applications, including its role in drug development and its effects on various biological pathways.
Industry: : In the industrial sector, NSC 406178 is used in the production of specialty chemicals and materials, contributing to advancements in various technologies.
Mechanism of Action
The mechanism by which NSC 406178 exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, influencing the compound’s biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
NSC 406179: A closely related compound with similar chemical structure but different functional groups.
NSC 406180: Another related compound with variations in its molecular structure, leading to different properties and applications.
Uniqueness: : NSC 406178 is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-methoxyethyl 2-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-5(7)6(8)10-4-3-9-2/h5,7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSKPGKUJADWSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
188360-48-7, 473266-61-4, 689303-08-0 | |
Details | Compound: Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-hydroxy-, ester with α-methyl-ω-hydroxypoly(oxy-1,2-ethanediyl), diblock | |
Record name | DL-Lactide-oxirane diblock copolymer monomethyl ether, SRU | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188360-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-hydroxy-, ester with α-methyl-ω-hydroxypoly(oxy-1,2-ethanediyl), diblock | |
Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-hydroxy-, ester with α-methyl-ω-hydroxypoly(oxy-1,2-ethanediyl), diblock | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473266-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-hydroxy-, ester with α-methyl-ω-hydroxypoly(oxy-1,2-ethanediyl), diblock | |
Record name | Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-hydroxy-, ester with α-methyl-ω-hydroxypoly(oxy-1,2-ethanediyl), diblock | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=689303-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10324264 | |
Record name | 2-methoxyethyl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75066-30-7 | |
Record name | Propanoic acid, 2-hydroxy-, 2-methoxyethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75066-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 406178 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075066307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC406178 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methoxyethyl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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